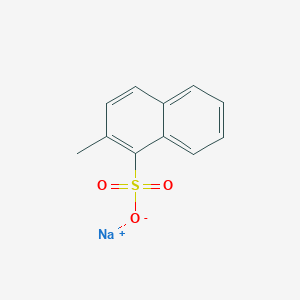

Sodium 2-methyl-1-naphthalenesulfonate

Description

Sodium 2-methyl-1-naphthalenesulfonate is an aromatic sulfonate compound characterized by a naphthalene backbone substituted with a methyl group at the 2-position and a sulfonate group at the 1-position. This structure confers unique solubility and surfactant properties, making it valuable in industrial applications such as dispersants, stabilizers, or intermediates in organic synthesis.

Properties

CAS No. |

26264-58-4 |

|---|---|

Molecular Formula |

C11H9NaO3S |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

sodium;2-methylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C11H10O3S.Na/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |

InChI Key |

GCNLRNBDDUYJMP-UHFFFAOYSA-M |

SMILES |

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Na+] |

Other CAS No. |

118218-23-8 26264-58-4 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Scientific Research Applications

Surfactants and Dispersants

Sodium 2-methyl-1-naphthalenesulfonate is primarily used as a surfactant due to its ability to reduce interfacial tension between different phases. This property makes it valuable in:

- Dyeing Processes : It acts as a dispersing agent for vat dyes, facilitating even dye distribution and enhancing color fastness .

- Rubber and Latex Industries : The compound serves as a stabilizer during the processing of rubber and latex products, improving product consistency and performance .

Environmental Applications

The compound has been investigated for its potential in environmental remediation. Its surfactant properties allow it to mobilize hydrophobic contaminants in soil and water, aiding in the cleanup of polluted sites. Studies have shown that it can effectively enhance the bioavailability of pollutants, making them more accessible for biodegradation processes .

Chemical Synthesis

This compound is utilized as a reagent in organic synthesis. It can serve as a precursor for various naphthalene derivatives, which are essential in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Case Study 1: Surfactant Efficacy

A study evaluated the surfactant properties of this compound compared to traditional surfactants. The results indicated that the compound significantly reduced water-air interfacial tension more effectively than conventional surfactants, demonstrating its potential for use in formulations requiring superior wetting properties .

Case Study 2: Environmental Remediation

In a field study focused on soil remediation, this compound was applied to contaminated sites with hydrophobic organic compounds. The results showed a marked increase in contaminant desorption rates, leading to improved efficacy of bioremediation techniques employed subsequently .

Data Tables

| Application Area | Description | Benefits |

|---|---|---|

| Surfactants | Used as a dispersing agent for dyes | Enhances dye distribution and color fastness |

| Rubber Industry | Stabilizer during processing | Improves product consistency |

| Environmental Remediation | Mobilizes hydrophobic contaminants | Increases bioavailability for biodegradation |

| Chemical Synthesis | Precursor for naphthalene derivatives | Essential for pharmaceuticals and agrochemicals |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares sodium 2-methyl-1-naphthalenesulfonate with structurally or functionally related sulfonates, based on available evidence:

Key Findings:

Structural Differences :

- This compound’s methyl-substituted naphthalene core distinguishes it from linear alkanesulfonates (e.g., sodium 1-heptanesulfonate) and polymerized forms (e.g., sodium polynaphthalene sulfonate). Its aromaticity enhances π-π interactions, useful in stabilizing colloidal systems .

Solubility and Stability :

- All naphthalene sulfonates exhibit high water solubility due to ionic sulfonate groups. However, sodium 2-methylprop-2-ene-1-sulphonate’s allylic structure may reduce thermal stability compared to aromatic analogs .

Industrial Applications :

- Sodium naphthalene-2-sulphonate is widely used in concrete admixtures to improve fluidity, while sodium polynaphthalene sulfonate acts as a high-performance superplasticizer . In contrast, sodium 1-heptanesulfonate serves as a mobile-phase additive in HPLC due to its low UV absorbance .

Regulatory assessments (e.g., USEPA, ECHA) highlight low ecological risks for polymerized sulfonates .

Research and Regulatory Gaps

- Toxicological Data: Limited studies exist on this compound’s chronic exposure effects. Analogous compounds (e.g., sodium naphthalene-2-sulphonate) suggest minimal bioaccumulation but warrant further ecotoxicological testing .

- Regulatory Status : While sodium polynaphthalene sulfonate is exempt from tolerance in pesticides, the methyl-substituted variant lacks explicit regulatory evaluation .

Preparation Methods

Sulfonation of 2-Methyl-1-Naphthalene

The fundamental step in the synthesis of sodium 2-methyl-1-naphthalenesulfonate is the sulfonation of 2-methyl-1-naphthalene. This reaction typically involves treating the methyl naphthalene substrate with sulfuric acid or oleum under controlled temperature conditions to introduce the sulfonic acid group (-SO3H) at the desired position on the naphthalene ring.

- Reaction Conditions : The sulfonation temperature is generally maintained between 160°C and 170°C to optimize the substitution at the 2-position while minimizing side reactions.

- Auxiliary Agents : The addition of anhydrous sodium sulfate as an auxiliary agent during sulfonation has been reported to improve the process efficiency. The molar ratio of sulfuric acid to naphthalene to sodium sulfate is typically maintained within 0.7-1.05 : 1 : 0.05-0.4 to facilitate better sulfonation and product separation.

- Stirring and Reaction Time : An anchor stirrer is used for uniform mixing, and the reaction time ranges from 2.5 to 3.5 hours under atmospheric pressure.

Hydrolysis and Neutralization

After sulfonation, the sulfonic acid intermediate undergoes hydrolysis and neutralization steps to convert it into the sodium salt form.

- Hydrolysis : The sulfonation mixture is typically drowned in water to hydrolyze the sulfonic acid intermediates, facilitating the separation of the sulfonated product.

- Neutralization : Neutralization is performed using sodium hydroxide or sodium sulfite solutions. The process is carried out at 85-95°C under mild vacuum conditions (-0.053 MPa or better) for 30-60 minutes to ensure complete conversion to the sodium salt.

- Use of Neutralization Mother Liquor : Recycling the neutralization mother liquor from previous batches as a diluent in the neutralization step helps maintain the liquid-solid ratio between 2:1 and 3:1, improving yield and reducing waste.

Addition of Formaldehyde and Condensation (Optional Step)

In some processes, especially for related polynaphthalene sulfonates, a condensation reaction with formaldehyde follows sulfonation to modify the product properties.

- Process Overview : After sulfonation, the product is condensed with formaldehyde, then neutralized to pH 8-10 using alkali, followed by cooling and crystallization to isolate the sodium salt.

- Example Conditions : For sodium polynaphthalene sulfonate, 550 kg of refined naphthalene is reacted at 50°C for 4 hours, followed by water vapor treatment to obtain sulfonated intermediates, which are then condensed with formaldehyde.

While this specific condensation step is more common for polymeric derivatives, it may be adapted for this compound to tailor its physical and chemical properties.

Process Flow Summary Table

Research Findings and Improvements

- Use of Anhydrous Sodium Sulfate : The addition of anhydrous sodium sulfate during sulfonation reduces side reactions and improves product purity by influencing the sulfonation environment.

- Recycling Neutralization Liquor : Utilizing mother liquor from previous neutralization steps enhances sustainability and process economy, reducing water and reagent consumption.

- Reaction Control : Precise temperature control and stirring are critical to direct sulfonation to the 2-methyl position and avoid isomeric impurities.

- Vacuum Neutralization : Conducting neutralization under mild vacuum conditions accelerates reaction kinetics and improves product quality.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Sodium 2-methyl-1-naphthalenesulfonate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via sulfonation of 2-methylnaphthalene using sulfuric acid or chlorosulfonic acid. Purification involves recrystallization from ethanol-water mixtures or column chromatography with silica gel. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns on the naphthalene ring. Infrared (IR) spectroscopy identifies sulfonate (S=O) stretches near 1180–1120 cm⁻¹. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric consistency .

Q. How can researchers determine the solubility and stability of this compound under varying conditions?

- Methodology : Conduct solubility tests in polar solvents (water, methanol) and nonpolar solvents (hexane) at 25°C. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH using buffers (e.g., phosphate buffer pH 7.0) to evaluate ionic strength effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Consult Safety Data Sheets (SDS) for hazard classifications. Use personal protective equipment (PPE) including nitrile gloves and goggles. Store in airtight containers away from oxidizing agents. Conduct risk assessments for waste disposal, prioritizing neutralization and incineration .

Advanced Research Questions

Q. How can this compound's surfactant properties be quantified for colloidal systems?

- Methodology : Determine critical micelle concentration (CMC) using surface tension measurements (Du Noüy ring method) or fluorescence spectroscopy with pyrene as a probe. Correlate CMC with alkyl chain length and sulfonate group positioning to optimize micelle stability in drug delivery systems .

Q. What role does the sulfonate group play in catalytic or reaction mechanisms involving this compound?

- Methodology : Use density functional theory (DFT) to model electronic effects of the sulfonate group on reaction intermediates. Experimentally validate via kinetic studies (e.g., ester hydrolysis) under controlled pH and temperature. Compare with non-sulfonated analogs to isolate substituent effects .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

- Methodology : Replicate experiments under standardized conditions (e.g., USP guidelines for reagent testing). Use statistical tools (ANOVA) to identify outliers. Investigate impurities via liquid chromatography-mass spectrometry (LC-MS) and cross-reference with synthetic protocols .

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.